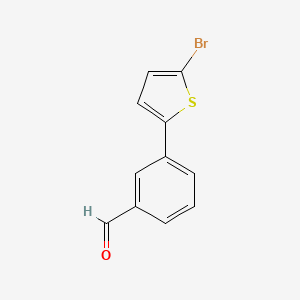
3-(5-Bromothiophen-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Bromothiophen-2-yl)benzaldehyde” is a chemical compound with the CAS Number: 1528694-65-6 . It has a molecular weight of 267.15 and its IUPAC name is this compound . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H7BrOS/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-7H . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s molecular formula is C11H7BrOS , and its molecular weight is 267.14 g/mol.Applications De Recherche Scientifique
3-(5-Bromothiophen-2-yl)benzaldehyde has been used in a wide range of scientific research applications, including organic synthesis, pharmacology, and biochemistry. It has been used as a starting material for the synthesis of a variety of compounds, including thiophene derivatives, heterocyclic compounds, and polymers. It has also been used as a reagent in the synthesis of other benzaldehyde derivatives. In addition, this compound has been used in the synthesis of drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 3-(5-Bromothiophen-2-yl)benzaldehyde is not well understood. However, it is believed that it acts as a substrate for several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as NADPH oxidase, which plays a role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have antioxidant activity in vitro, and it has been suggested that it may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as NADPH oxidase, which plays a role in the regulation of cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(5-Bromothiophen-2-yl)benzaldehyde for laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of compounds, including thiophene derivatives, heterocyclic compounds, and polymers. Additionally, it can be used as a reagent in the synthesis of other benzaldehyde derivatives. However, this compound is a hazardous chemical and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research into 3-(5-Bromothiophen-2-yl)benzaldehyde. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of new compounds with novel properties. Finally, further research into the mechanism of action of this compound could lead to the development of novel drugs and therapies.
Méthodes De Synthèse
3-(5-Bromothiophen-2-yl)benzaldehyde can be synthesized in several ways, but the most common method is through the oxidation of 5-bromothiophene-2-carboxylic acid. This involves the reaction of 5-bromothiophene-2-carboxylic acid with a strong oxidizing agent, such as potassium permanganate or chromic acid. The reaction proceeds through a series of steps, resulting in the formation of this compound.
Safety and Hazards
The safety information for “3-(5-Bromothiophen-2-yl)benzaldehyde” includes several hazard statements: H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
3-(5-bromothiophen-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTABANFGDMLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

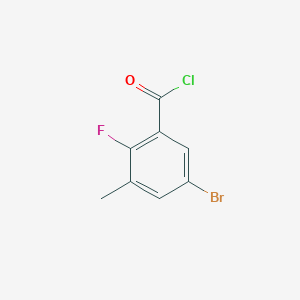
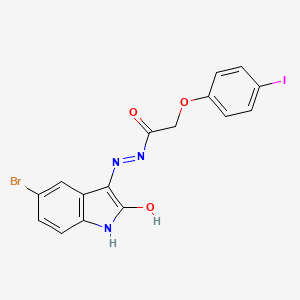


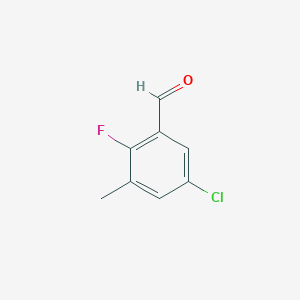

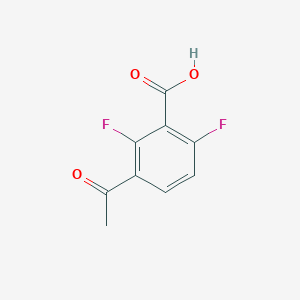
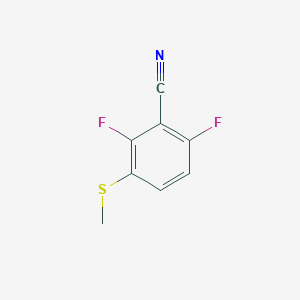
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)



![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)
